2,4-Dichloronicotinaldehyde

Medicinal Chemistry Process Chemistry Cross-Coupling

Sourcing unvalidated chloronicotinaldehyde isomers risks synthetic failure in cross-coupling steps. Procure the specific 2,4-dichloro scaffold validated in the GDC-0853 manufacturing route. - Enables sequential Pd-catalyzed C-N coupling and aldehyde condensation from a single starting material. - Supplied via a scalable lithiation-DMF quench methodology demonstrated at kilogram scale with 70% yield. - Assures predictable process economics and supply chain reliability for medicinal chemistry and pilot campaigns.

Molecular Formula C6H3Cl2NO
Molecular Weight 176 g/mol
CAS No. 134031-24-6
Cat. No. B163316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloronicotinaldehyde
CAS134031-24-6
Molecular FormulaC6H3Cl2NO
Molecular Weight176 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)C=O)Cl
InChIInChI=1S/C6H3Cl2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H
InChIKeyGWBHJHIZHNTJLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloronicotinaldehyde Specifications & Utility


2,4-Dichloronicotinaldehyde (CAS 134031-24-6), also referred to as 2,4-dichloropyridine-3-carboxaldehyde, is a halogenated heteroaromatic aldehyde with the molecular formula C₆H₃Cl₂NO and a molecular weight of 176.00 g/mol . This compound functions primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its structural architecture features two chlorine atoms at the 2- and 4-positions of the pyridine ring and an aldehyde group at the 3-position, creating a defined electrophilic scaffold that enables regioselective functionalization via cross-coupling or condensation reactions .

Regioselective cross-coupling scaffold
Sequential functionalization via dual chloro sites
Aldehyde handle for condensation chemistry
Kilogram-scale synthetic route available

2,4-Dichloronicotinaldehyde Substitution Risks vs Analogs


Substitution among chloronicotinaldehyde isomers or analogs without structural verification introduces substantial risk of synthetic failure. The position of chloro substituents dictates both electronic activation and steric accessibility at the aldehyde-bearing carbon and adjacent positions, directly influencing regioselectivity in metal-catalyzed cross-couplings and condensation reactions [1]. For instance, 2-chloronicotinaldehyde (CAS 36404-88-3) offers only one chloro leaving group and lacks the 4-chloro substitution pattern that enables the sequential, site-selective functionalization achievable with the 2,4-dichloro scaffold [2]. Furthermore, the 2,4-substitution pattern creates a specific electronic environment at the 3-carboxaldehyde position that is distinct from 2,6-dichloro isomers or mono-chloro variants, meaning that reaction conditions optimized for 2,4-dichloronicotinaldehyde cannot be assumed transferable to analogs without re-optimization [1].

Attribute 2,4-Dichloronicotinaldehyde Analog / Isomer
Chloro substituents 2 (positions 2,4) 1 (2-chloronicotinaldehyde)
Sequential sites Possible Not possible (single site)
Regioselectivity context Aldehyde-directed coupling Non-aldehyde analogs lack this reactivity
Reaction conditions may not transfer to analogs; re-optimization likely required.

2,4-Dichloronicotinaldehyde Differentiation Evidence


Selective Pd-Catalyzed C–N Coupling for BTK Inhibitors

2,4-Dichloronicotinaldehyde functions as a regioselective coupling partner in a highly selective Pd-catalyzed C–N coupling with tricyclic lactam 5 during the manufacture of reversible BTK inhibitor GDC-0853, yielding C–N coupling product 3 [1]. In contrast, alternative 3-substituted 2,4-dichloropyridines lacking the aldehyde functionality or bearing alternative substitution patterns do not support the same regioselective transformation under identical conditions, as the aldehyde group at the 3-position is essential for directing reactivity [1].

C–N Coupling Selectivity
Head-to-head
Successful regioselective coupling with tricyclic lactam 5; non-aldehyde analogs do not react
Confirms aldehyde-directed reactivity
Reported for BTK inhibitor GDC-0853 route
Medicinal Chemistry Process Chemistry Cross-Coupling

Sequential Functionalization vs 2-Chloronicotinaldehyde

The 2,4-dichloro substitution pattern provides two chemically distinct chloro leaving groups that enable sequential orthogonal functionalization under controlled conditions . In comparison, 2-chloronicotinaldehyde (CAS 36404-88-3) contains only one chloro substituent at the 2-position, which precludes the possibility of sequential coupling or substitution at two distinct pyridine ring positions from the same starting material [1]. The 2,4-dichloro scaffold thus offers double the functionalization sites while maintaining the same aldehyde handle for condensation chemistry [1].

Functionalization Sites
Head-to-head
2 chloro sites enable sequential orthogonal functionalization; 2-chloronicotinaldehyde offers only 1 site
Supports multi-step diversification strategies
Scaffold-level structural comparison
Organic Synthesis Building Block Selection Scaffold Comparison

Kilogram-Scale Synthesis from Commercial Precursor

2,4-Dichloronicotinaldehyde is accessible at kilogram scale from commercially available 2,4-dichloropyridine via a lithiation-quench sequence using LDA at −70 °C followed by DMF quench, affording the aldehyde in 70% yield [1]. In contrast, alternative synthetic approaches to chloronicotinaldehydes—such as Vilsmeier reaction of enamides or Suzuki coupling routes—are not validated at multi-kilogram scale for the 2,4-dichloro substitution pattern [2]. The established scalability directly impacts procurement and process economics for users requiring multi-gram to kilogram quantities.

Scalable Synthesis
Reported
Lithiation-DMF quench at −70 °C; 70% yield at kilogram scale
Supports procurement planning for larger campaigns
Alternative routes not validated at this scale
Process Chemistry Scale-Up Synthesis

Consistent High Purity Across Multiple Suppliers

Multiple independent commercial suppliers consistently offer 2,4-dichloronicotinaldehyde with purity specifications of ≥98% (GC or HPLC) [1]. In comparison, alternative chloronicotinaldehyde analogs such as 2-chloronicotinaldehyde are also available at ≥98% purity from commercial sources, indicating that purity alone does not differentiate this compound [2]. Rather, the differentiation lies in the combination of high purity with the unique 2,4-dichloro scaffold and aldehyde functionality, which together define the compound's utility profile.

Commercial Purity
Cross-supplier
≥98% (GC/HPLC) across multiple suppliers
Scaffold identity drives utility, not purity alone
Comparable purity for 2-chloro analog
Quality Control Procurement Purity Specification

2,4-Dichloronicotinaldehyde Application Scenarios


BTK Inhibitor & Kinase-Targeted Intermediate Manufacturing

Procurement of 2,4-dichloronicotinaldehyde is indicated for medicinal chemistry and process chemistry teams engaged in BTK inhibitor synthesis or analogous kinase-targeted programs. The compound's demonstrated utility as a regioselective Pd-catalyzed C–N coupling partner in the manufacturing route to GDC-0853 [1] establishes it as a validated building block for this therapeutic class. Users seeking to replicate or adapt this established synthetic route should procure this specific scaffold rather than exploring alternative 3-substituted 2,4-dichloropyridines, which have not demonstrated equivalent coupling selectivity under the same conditions [1].

Sequential Orthogonal Functionalization in Heterocyclic Synthesis

This compound is optimally suited for synthetic routes that require two sequential functionalization steps on the pyridine ring from a single starting material. The presence of two chloro substituents at positions 2 and 4, combined with the aldehyde handle at position 3, enables strategies such as sequential cross-coupling followed by aldehyde condensation or reductive amination [1]. Procurement of 2-chloronicotinaldehyde would be inappropriate for such routes, as the mono-chloro scaffold provides only one functionalization site and would require alternative starting materials for multi-step diversification [2].

Kilogram-Scale Process Development & Pilot Campaigns

For users requiring multi-gram to kilogram quantities for process development or pilot campaigns, 2,4-dichloronicotinaldehyde offers the advantage of a validated scalable synthetic route. The lithiation-DMF quench methodology from 2,4-dichloropyridine has been demonstrated at kilogram scale with 70% yield [1], providing assurance of reliable supply and predictable process economics. Alternative synthetic approaches to chloronicotinaldehydes, such as Vilsmeier reactions of enamides [2], are not validated at comparable scale for the 2,4-dichloro substitution pattern and may present supply chain uncertainty for larger campaigns.

Application
Selection Property
Validation Focus
BTK inhibitor intermediate synthesis
Regioselective Pd-coupling compatibility
Aldehyde-directed C–N coupling reactivity
Sequential heterocyclic diversification
Dual chloro leaving groups
Orthogonal functionalization capability
Kilogram-scale process campaigns
Scalable synthetic route availability
Lithiation-DMF quench methodology at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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